molecular formula C20H21N3O4S2 B2700371 2-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 692762-13-3

2-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2700371
CAS No.: 692762-13-3
M. Wt: 431.53
InChI Key: INCJBQPLTLOOLV-UHFFFAOYSA-N
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Description

Historical Development of Benzothiazole-Acetamide Research

The benzothiazole scaffold has been a cornerstone of medicinal chemistry since its discovery in natural products like Aspergillus clavatus metabolites. Early research focused on its planar aromatic structure, which facilitates π-π stacking interactions with biological targets, and its sulfur atom, which enhances electron density for binding. The integration of acetamide moieties into benzothiazole derivatives emerged as a strategy to improve solubility and hydrogen-bonding capacity. For instance, riluzole, a 2-aminobenzothiazole derivative, became the first FDA-approved drug for amyotrophic lateral sclerosis (ALS) in 1995, validating the therapeutic relevance of this chemical class.

Recent decades have seen systematic exploration of substituent effects on benzothiazole-acetamide hybrids. The introduction of sulfonyl groups, as seen in ethoxzolamide (a carbonic anhydrase inhibitor), demonstrated enhanced enzymatic inhibition. Computational studies further revealed that electron-withdrawing groups, such as sulfonamides, stabilize ligand-receptor complexes by interacting with hydrophobic pockets. These insights paved the way for designing this compound, which combines a methoxy-substituted aryl group for lipophilicity and a pyrrolidine-sulfonyl moiety for target engagement.

Emergence of this compound in Medicinal Chemistry

The compound’s design reflects a response to the need for multitarget inhibitors in complex diseases. Its benzothiazole core, derived from precursors like 2-aminobenzothiazole, was functionalized at the 6-position with a pyrrolidin-1-ylsulfonyl group to enhance solubility and modulate steric effects. The 4-methoxyphenylacetamide side chain was introduced to exploit interactions with aromatic residues in enzyme active sites, as evidenced by analogues showing nM-level inhibition of poly(ADP-ribose) polymerases (PARPs).

Synthetic routes to this molecule often involve:

  • Thiobenzamide Formation : Reaction of substituted anilines with thiocyanate reagents under acidic conditions.
  • Cyclization : Use of potassium ferricyanide to form the benzothiazole ring via Jacobsen cyclization.
  • Acetamide Coupling : Amidation of the benzothiazole amine with activated 4-methoxyphenylacetic acid derivatives.

These steps, optimized for yield and purity, have enabled gram-scale production for preclinical testing.

Structural Components Analysis in Research Context

The compound’s structure comprises three critical domains:

Domain Role Structural Impact
Benzothiazole core Provides planar aromaticity for DNA intercalation or enzyme inhibition Enhances binding to hydrophobic pockets (e.g., PARP catalytic sites)
4-Methoxyphenylacetamide Modulates lipophilicity and hydrogen-bonding capacity Improves blood-brain barrier penetration and target affinity
Pyrrolidin-1-ylsulfonyl Introduces steric bulk and polar surface area Balances solubility and selectivity, reducing off-target interactions

Benzothiazole Core : The benzo[d]thiazole system’s planarity allows intercalation into DNA or stacking with aromatic residues in enzymes like PARP15. Substitution at the 6-position with a sulfonyl group avoids steric clashes observed in earlier 2-arylbenzothiazoles.

4-Methoxyphenylacetamide : The methoxy group’s electron-donating properties increase ring electron density, facilitating interactions with tyrosine or tryptophan residues. The acetamide linker adopts a conformation that positions the carbonyl oxygen for hydrogen bonding with catalytic lysines or arginines.

Pyrrolidin-1-ylsulfonyl : The pyrrolidine ring’s flexibility accommodates conformational changes in target proteins, while the sulfonyl group engages in electrostatic interactions with basic amino acids. This substituent’s polarity also improves aqueous solubility, addressing a common limitation of benzothiazole derivatives.

Academic Research Objectives and Scope

Current research objectives focus on:

  • Target Identification : Screening against kinase, protease, and PARP families to elucidate primary targets.
  • Structure-Activity Relationship (SAR) Studies : Systematically varying substituents to optimize potency and selectivity (e.g., replacing pyrrolidine with piperidine or morpholine).
  • Pharmacokinetic Optimization : Assessing metabolic stability via cytochrome P450 assays and plasma protein binding studies.

The scope extends to computational modeling of ligand-receptor complexes, leveraging X-ray crystallography data from analogues like OUL243 (PARP14 inhibitor). Collaborative efforts aim to expand therapeutic applications to inflammatory and infectious diseases, building on the antitubercular activity of related benzothiazoles.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-27-15-6-4-14(5-7-15)12-19(24)22-20-21-17-9-8-16(13-18(17)28-20)29(25,26)23-10-2-3-11-23/h4-9,13H,2-3,10-12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCJBQPLTLOOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrolidin-1-ylsulfonyl group: This step involves the reaction of the benzo[d]thiazole intermediate with a sulfonyl chloride derivative in the presence of a base.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the methoxyphenyl group is introduced to the intermediate compound.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases for nucleophilic substitution; acids or Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing benzo[d]thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 2-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide can induce apoptosis in various cancer cell lines. This activity is often attributed to their ability to inhibit specific kinases involved in cancer cell proliferation.

Anti-inflammatory Effects

The sulfonamide group present in the compound is associated with anti-inflammatory properties. Experimental data suggest that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Neuroprotective Properties

There is emerging evidence that compounds with similar structures may offer neuroprotective effects. These effects are thought to arise from the modulation of neurotransmitter systems and reduction of oxidative stress, making them candidates for treating neurodegenerative diseases.

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate the cytotoxic effects on breast cancer cellsThe compound demonstrated significant cytotoxicity with IC50 values lower than standard chemotherapeutics, indicating potential as an anticancer agent.
Inflammation Model StudyAssess anti-inflammatory effects in animal modelsShowed a marked reduction in inflammatory markers and symptoms in treated groups compared to controls, suggesting efficacy in inflammatory disorders.
Neuroprotection StudyInvestigate neuroprotective effects against oxidative stressResults indicated a significant decrease in neuronal death and improved cognitive function in treated animals, highlighting its potential for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include compounds with variations in the benzothiazole substituents, acetamide linkages, or aryl groups. Below is a comparative analysis:

Compound Core Structure Benzothiazole Substituent (Position 6) Acetamide Substituent Key Features
Target Compound Benzo[d]thiazole Pyrrolidin-1-ylsulfonyl 4-Methoxyphenyl Unique sulfonyl-pyrrolidine group; balanced electronic effects
Compound 21 Benzo[d]thiazole Trifluoromethyl 4-(Prop-2-yn-1-yloxy)phenyl Strong electron-withdrawing CF₃ group; alkyne linker
Compound 22 Benzo[d]thiazole Methoxy 4-(Prop-2-yn-1-yloxy)phenyl Electron-donating OCH₃; lower yield (51% vs. 61% for 21)
Compound 20 Benzo[d]thiazole Trifluoromethyl Pyrimidinone-thioether Hybrid heterocyclic system; potential kinase inhibition
Compound 47 Benzo[d]thiazole Sulfonyl-piperazine 3,5-Difluorophenyl Piperazine linker; antimicrobial activity against gram-positive bacteria

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Polarity (Rf) Yield (%)
Target Compound* ~445.5 (calculated) Not reported Moderate (sulfonyl group) ~50–60 (estimated)
Compound 21 420.4 Not reported 0.35 (TLC) 61
Compound 13 422.54 289–290 0.42 75
Compound 47 483.5 Not reported Not reported 72–86

*Calculated using ChemDraw.

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (CF₃, sulfonyl) enhance target binding but may reduce solubility, while methoxy groups improve bioavailability .
  • Synthetic Efficiency : Microwave-assisted methods () achieve higher yields (>60%) compared to conventional reflux .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features several notable structural components:

  • Methoxyphenyl group : Contributes to lipophilicity and potential interactions with biological targets.
  • Pyrrolidin-1-ylsulfonyl group : May enhance solubility and biological activity.
  • Benzo[d]thiazol-2-yl moiety : Known for its role in various pharmacological activities.

Molecular Formula

C20H21N3O4S2\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}_{4}\text{S}_{2}

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, thiazole derivatives have shown potent cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism involves inducing apoptosis, characterized by morphological changes such as chromatin condensation and cell shrinkage .

CompoundCell LineIC50 (µM)Mechanism
Compound AGlioblastoma0.5Apoptosis
Compound BBreast Cancer0.3Apoptosis

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar thiazole-containing compounds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL . These findings highlight the importance of the sulfonamide group in enhancing antibacterial activity.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors could alter signaling pathways critical for cell survival.
  • Induction of Apoptosis : The ability to induce programmed cell death is a hallmark of many anticancer agents.

Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various thiazole derivatives, this compound was tested against human glioblastoma cells. The results indicated a significant reduction in cell viability at low concentrations, supporting its potential as an anticancer agent .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of thiazole derivatives against common pathogens. The results showed that compounds with similar structures to the target compound exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting that modifications to the thiazole ring can enhance antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a 4-methoxyphenyl acetamide derivative with a functionalized benzo[d]thiazole scaffold. Key steps include sulfonation at the 6-position of the benzothiazole ring using pyrrolidine sulfonyl chloride under basic conditions (e.g., DCM with triethylamine). Optimization can focus on solvent selection (e.g., DMF vs. THF), temperature control (50–80°C), and catalyst screening (e.g., DMAP). Yield improvements may require purification via column chromatography or recrystallization, as demonstrated in analogous syntheses of thiazole-acetamide derivatives .

Q. How can structural purity and identity be confirmed for this compound?

  • Methodological Answer : Characterization relies on a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Verify methoxy (-OCH3) and sulfonyl (-SO2) group integration and chemical shifts.
  • IR Spectroscopy : Confirm sulfonamide (1320–1250 cm⁻¹) and acetamide (1650–1680 cm⁻¹) stretches.
  • Elemental Analysis (EA) : Compare calculated vs. experimental C, H, N, S content (e.g., deviations <0.3% indicate purity).
  • Melting Point : Consistency with literature values (±2°C) supports crystallinity .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line selectivity, protein binding interference). To address this:

  • Dose-Response Curves : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Off-Target Profiling : Use kinase or receptor panels to rule out unintended interactions.
  • Metabolic Stability Assays : Assess compound degradation in liver microsomes, which may explain reduced activity in vivo vs. in vitro .

Q. What computational strategies are effective for predicting binding modes of this compound to target proteins?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations (e.g., GROMACS) can model interactions. Key considerations:

  • Ligand Preparation : Assign partial charges and optimize geometry using DFT (e.g., B3LYP/6-31G*).
  • Receptor Flexibility : Incorporate induced-fit docking to account for active-site conformational changes.
  • Validation : Compare predicted poses with crystallographic data from structurally related compounds (e.g., benzothiazole derivatives bound to kinases) .

Q. How does the sulfonyl-pyrrolidine moiety influence pharmacokinetic properties compared to other sulfonamide derivatives?

  • Methodological Answer : The pyrrolidine ring enhances solubility via hydrogen bonding while reducing plasma protein binding due to steric hindrance. Comparative studies can:

  • LogP/D Measurements : Assess lipophilicity changes (e.g., via shake-flask method).
  • Permeability Assays : Use Caco-2 cell monolayers to evaluate intestinal absorption.
  • CYP450 Inhibition : Screen for metabolic interactions using recombinant enzymes .

Data Contradiction and Reproducibility

Q. Why do synthetic yields vary significantly between laboratories for this compound?

  • Methodological Answer : Variability often stems from:

  • Reagent Quality : Trace moisture in sulfonyl chloride reagents can hydrolyze intermediates.
  • Oxygen Sensitivity : Thiazole rings may oxidize; use inert atmospheres (N2/Ar) during synthesis.
  • Work-Up Protocols : Adjust pH carefully during acid/base extractions to avoid premature crystallization .

Q. How can researchers reconcile divergent cytotoxicity results in cancer vs. normal cell lines?

  • Methodological Answer : Normalize data using:

  • Selectivity Index (SI) : Calculate IC50 ratios (normal/cancer cells).
  • Apoptosis Markers : Quantify caspase-3/7 activation to distinguish targeted vs. nonspecific toxicity.
  • ROS Assays : Measure reactive oxygen species (ROS) levels, as off-target oxidative stress may skew results .

Experimental Design

Q. What in vivo models are most suitable for evaluating the anti-inflammatory potential of this compound?

  • Methodological Answer : Prioritize models with validated translational relevance:

  • Carrageenan-Induced Paw Edema (Rat) : Acute inflammation model for dose optimization.
  • Collagen-Induced Arthritis (Mouse) : Chronic inflammation model to assess joint protection.
  • Cytokine Profiling : Measure IL-6, TNF-α, and COX-2 levels in serum/tissue homogenates .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Methodological Answer : Design a focused library with controlled variations:

  • Region A (Methoxyphenyl) : Replace -OCH3 with -OCF3 or halogens.
  • Region B (Benzothiazole) : Modify sulfonamide substituents (e.g., piperidine vs. morpholine).
  • Region C (Acetamide) : Introduce methyl/ethyl groups to probe steric effects.
  • Assay : Test all analogs against a panel of kinases (e.g., JAK2, EGFR) .

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